molecular formula C8H4BrClN4S B1321247 2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine CAS No. 805319-85-1

2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine

Cat. No.: B1321247
CAS No.: 805319-85-1
M. Wt: 303.57 g/mol
InChI Key: HVMRQRTYMJLWFI-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine is a heterocyclic compound that features a unique fusion of imidazole, thiazole, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce different oxidized forms of the compound.

Scientific Research Applications

2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the fusion of three different heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN4S/c1-14-2-11-3-5(14)4-7(13-6(3)10)15-8(9)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRQRTYMJLWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C3C(=C21)N=C(S3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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